molecular formula C16H19N B373950 N,N-Dimethyl-2-benzylbenzenemethanamine

N,N-Dimethyl-2-benzylbenzenemethanamine

Cat. No.: B373950
M. Wt: 225.33g/mol
InChI Key: PJCWHWYSDUBFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-benzylbenzenemethanamine is a chemical compound for research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. Researchers investigating complex amine structures may find this specific benzyl-substituted derivative of interest for specialized synthetic applications. While data on this exact compound is limited, its core structure is related to the well-documented N,N-Dimethylbenzylamine (DMBA, CAS 103-83-3), a versatile tertiary amine known for its role as a catalyst and building block in organic synthesis . DMBA is extensively utilized as a catalyst in the formation of polyurethane foams and for enhancing the cure of epoxy resins in industrial applications . Its functionality stems from the basicity and nucleophilicity of the tertiary amine group, which facilitates reactions with acids and electrophiles . In synthetic chemistry, it serves as a key intermediate and precursor for the synthesis of quaternary ammonium compounds, which are valuable as phase-transfer catalysts . Furthermore, this class of compounds finds applications in the manufacturing of agrochemicals, including herbicides and insecticides, as well as in the synthesis of pharmaceuticals and textile dyestuffs . From a safety perspective, amines of this class require careful handling. They are typically corrosive and can cause severe skin burns and eye damage . They may also be harmful if swallowed, in contact with skin, or if inhaled . Proper personal protective equipment and adequate ventilation are essential during use. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33g/mol

IUPAC Name

1-(2-benzylphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C16H19N/c1-17(2)13-16-11-7-6-10-15(16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

PJCWHWYSDUBFFR-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=CC=C1CC2=CC=CC=C2

Canonical SMILES

CN(C)CC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes References
N,N-Dimethyl-2-benzylbenzenemethanamine C₁₆H₁₉N 225.33 Benzyl (C₆H₅CH₂), N,N-dimethyl Reductive amination with Zn/AcOH Pharmaceutical intermediate; antifungal potential
N,N-Dimethylbenzylamine C₉H₁₃N 135.21 Single benzyl, N,N-dimethyl Alkylation of benzyl chloride with dimethylamine Industrial solvent; catalyst in polymer synthesis
N,N-Dimethyl-2-phenylethanamine C₁₀H₁₅N 149.23 Phenethyl (C₆H₅CH₂CH₂), N,N-dimethyl Microwave-assisted condensation Precursor for psychoactive derivatives
N-Benzyl-2-chloro-N-methylethanamine C₁₀H₁₄ClN 183.68 Chloroethyl, N-methyl, benzyl Chlorination of ethanamine derivatives Intermediate in antiviral agents
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride C₁₇H₂₀Cl₂NO 340.25 Chlorophenoxy, quaternary ammonium Etherification followed by quaternization Surfactant; antimicrobial agent

Physicochemical Differences

  • Solubility : this compound is less water-soluble than N,N-Dimethylbenzylamine due to its extended aromatic system.
  • Thermal Stability : Quaternary ammonium derivatives decompose at >250°C, whereas tertiary amines like N,N-Dimethyl-2-phenylethanamine remain stable up to 300°C .

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-benzylbenzenemethanamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis can leverage reductive amination or palladium-catalyzed hydrogenation. For example, Pd/C-catalyzed hydrogenation of intermediates (e.g., Schiff bases) under H₂ atmosphere in methanol at room temperature may yield the target compound . Optimize reaction parameters such as solvent polarity (e.g., ethanol for reflux ), catalyst loading (5–10% Pd/C), and reaction time (18–24 hours). Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients. Yield improvements may involve inert atmosphere conditions (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign methyl (δ ~2.2–2.5 ppm) and benzyl aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) .
  • IR Spectroscopy : Identify N-H stretches (if present) and aromatic C-H bends .
    Cross-reference data with PubChem or CAS Common Chemistry entries for validation .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes . Store in airtight containers away from light and moisture, as recommended for structurally similar amines .

Q. How can researchers validate the purity of this compound for regulatory compliance?

  • Methodological Answer : Perform HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times to certified reference standards (e.g., USP-grade materials) . Use spike recovery tests (98–102% acceptance range) and Karl Fischer titration for water content analysis.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?

  • Methodological Answer :
  • Cross-Validation : Repeat analyses using alternative solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Computational Prediction : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
  • Purity Check : Recrystallize or use preparative HPLC to remove impurities affecting spectral clarity .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to assess interactions with targets (e.g., neurotransmitter receptors) .
  • DFT Analysis : Calculate electrostatic potentials and HOMO-LUMO gaps to predict reactivity and stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methoxy, halogen groups) on the benzyl or benzene rings .
  • Bioassay Screening : Test analogs in receptor-binding assays (e.g., serotonin/dopamine transporters) with positive controls.
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What strategies improve the aqueous solubility or stability of this compound?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts via HCl/Et₂O treatment .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by HPLC-MS to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate literature methods with strict control of catalysts (e.g., Pd/C activation status) and moisture levels .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates) that may lower yields .

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